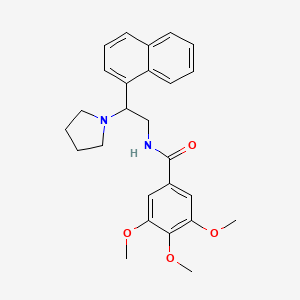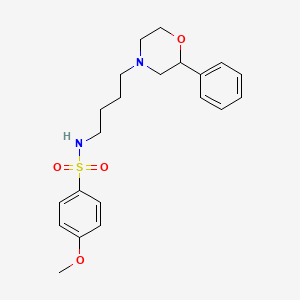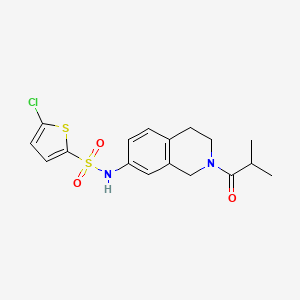
5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H19ClN2O3S2 and its molecular weight is 398.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxic Activity
Sulfonamide derivatives, including those structurally related to 5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, have been explored for their cytotoxic activities. Studies reveal that such compounds exhibit potent anticancer properties against breast and colon cancer cell lines. For instance, certain sulfonamide derivatives were synthesized and demonstrated significant cytotoxicity, highlighting the potential of these molecules in cancer therapy (Ghorab et al., 2015).
Antioxidant Properties
Research into analogues of sulfonamide, such as anthraquinone derivatives, has shown these compounds possess potent antioxidant properties. This is critical for developing therapies targeting oxidative stress-related diseases. A study synthesized an anthraquinone analogue demonstrating significant antioxidant activity, suggesting the relevance of sulfonamide derivatives in mitigating oxidative stress (Lakshman et al., 2020).
Inhibition of Cellular Processes
Isoquinoline sulfonamides, closely related to this compound, have been studied for their ability to inhibit various cellular processes. For example, these compounds can inhibit protein kinase C, affecting cytotoxic T lymphocyte-mediated lysis and cellular proliferation. This demonstrates the potential therapeutic applications of sulfonamide derivatives in regulating immune responses and cell growth (Juszczak & Russell, 1989).
Antimicrobial and Antiviral Activities
Sulfonamide compounds, through structural optimization, have shown promise in antimicrobial and antiviral therapies. Studies on novel sulfonamide derivatives have identified compounds with significant activity against Mycobacterium tuberculosis and influenza virus, highlighting their potential as dual inhibitors for treating infectious diseases (Marvadi et al., 2019).
Enzyme Inhibition for Glaucoma Treatment
In the context of ocular diseases, sulfonamide derivatives have been investigated for their potential as carbonic anhydrase inhibitors, a therapeutic approach for reducing intraocular pressure in glaucoma patients. Research into 5-substituted thieno[2,3-b]thiophene-2-sulfonamides has shown these compounds to possess topical ocular hypotensive activity, indicating their applicability in glaucoma treatment (Prugh et al., 1991).
Propriétés
IUPAC Name |
5-chloro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-11(2)17(21)20-8-7-12-3-4-14(9-13(12)10-20)19-25(22,23)16-6-5-15(18)24-16/h3-6,9,11,19H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVNALMCJPBNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
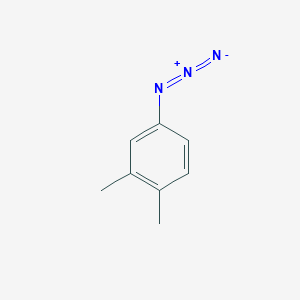
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2661930.png)
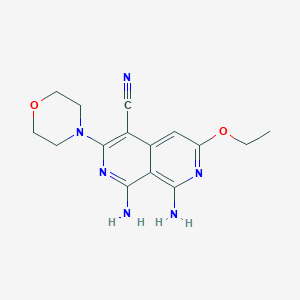
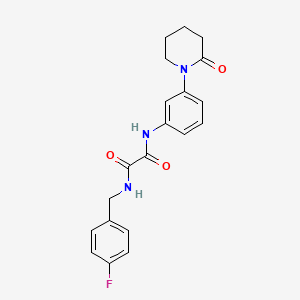
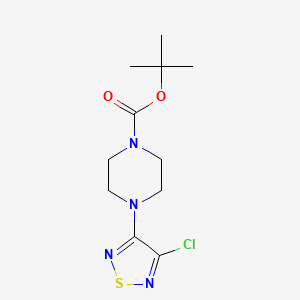
![(E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661935.png)

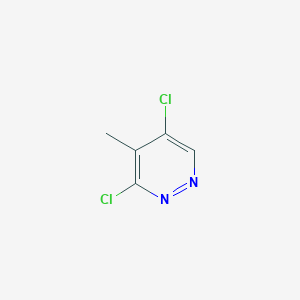

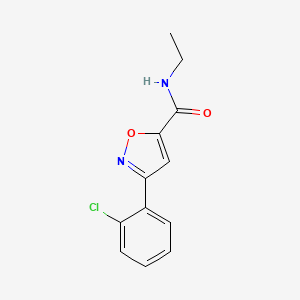

![4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide](/img/structure/B2661944.png)
